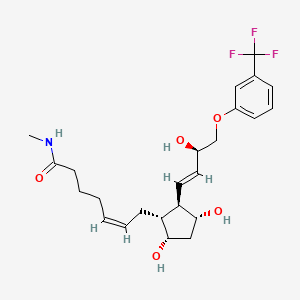
U-46619 Glycine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-46619 is a stable analog of the endoperoxide PGH2, and a TP receptor agonist. It exhibits properties similar to TXA2, causing platelet shape change, aggregation, and contraction of vascular smooth muscle. Mean EC50 values for shape change in human, rat, and rabbit platelets are 4.8, 6.0, and 7.3 nM respectively, and for aggregation, are 82, 145, and 65 nM, respectively. U-46619 glycine methyl ester contains a modification at the C-1 position of U-46619 that may uniquely alter its binding properties to the TP receptor or any of the PGH2-metabolizing enzymes. As a stable PGH2 analog, it could therefore be a useful tool to explore the inhibition of various enzymes in the arachidonic acid metabolic pathway. U-46619 glycine methyl ester may also serve as a lipophilic prodrug form of U-46619 that will alter its distribution and pharmacokinetic properties. There are no published reports on the biological activity of U-46619 glycine methyl ester.
Scientific Research Applications
Vascular Research
U-46619 has been used to investigate vascular responses. A study involving porcine ciliary arteries and vortex veins showed that U-46619 induced contractions in these vessels, demonstrating its utility in researching vascular dynamics (Pellanda, Flammer, & Haefliger, 2001).
Blood Coagulation Studies
Research on glycine methyl ester, a component of U-46619, has revealed its role as a specific inhibitor of fibrin polymerization, important in blood coagulation processes. This has implications for understanding clotting mechanisms in various organisms (Lorand, Doolittle, Konishi, & Riggs, 1963).
Platelet Aggregation
U-46619's effects on human platelets were studied, examining platelet aggregation and the release of serotonin, among other factors. This research is crucial for understanding thrombosis and hemostasis (Di Minno et al., 1981).
Pulmonary Vascular Research
The influence of U-46619 on the pulmonary vascular bed was examined, providing insights into pulmonary vascular responses to various stimuli. This research aids in understanding respiratory pathophysiology (McMahon, Hood, Bellan, & Kadowitz, 1991).
Glycine Transporter Research
A study involving the use of ALX5407, a derivative of glycine, in PET imaging of GlyT1 in the brain, underlines the importance of U-46619 and its derivatives in neuroscientific research (Hoffmann et al., 2021).
Hepatic Physiology
Investigating U-46619's effects on isolated perfused rat livers, it was found to stimulate glycogenolysis and vasoconstriction. Such studies are crucial for understanding liver physiology and pathology (Fisher, Robertson, & Olson, 1987).
Structural Chemistry
The structural characteristics of compounds like glycine methyl ester were explored, providing foundational knowledge for chemical and pharmaceutical research (Ejsmont, Gajda, & Makowski, 2007).
properties
Product Name |
U-46619 Glycine methyl ester |
|---|---|
Molecular Formula |
C24H39NO5 |
Molecular Weight |
421.6 |
InChI |
InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27)/b8-5-,14-13+/t18-,19+,20-,21-,22-/m1/s1 |
InChI Key |
STIYTIWKJAUJKK-WUXVMKFXSA-N |
SMILES |
CCCCCC(O)/C=C/[C@H]1C2OCC(C2)C1C/C=CCCCC(=O)NCC(=O)OC |
synonyms |
9,11-dideoxy-9α,11α-methanoepoxy-prosta-5Z,13E-dien-1-oic acid, methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



